1-[(2,4-Difluorophenyl)(phenyl)methyl]-1,4-diazepane
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Overview
Description
1-[(2,4-Difluorophenyl)(phenyl)methyl]-1,4-diazepane is a chemical compound that belongs to the class of diazepanes It features a diazepane ring substituted with a difluorophenyl and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-Difluorophenyl)(phenyl)methyl]-1,4-diazepane typically involves the reaction of 2,4-difluorobenzyl chloride with 1,4-diazepane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(2,4-Difluorophenyl)(phenyl)methyl]-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diazepane ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted diazepane derivatives.
Scientific Research Applications
1-[(2,4-Difluorophenyl)(phenyl)methyl]-1,4-diazepane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an anxiolytic or anticonvulsant agent.
Industry: Utilized in the development of advanced materials with specific properties.
Properties
CAS No. |
507220-04-4 |
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Molecular Formula |
C18H20F2N2 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
1-[(2,4-difluorophenyl)-phenylmethyl]-1,4-diazepane |
InChI |
InChI=1S/C18H20F2N2/c19-15-7-8-16(17(20)13-15)18(14-5-2-1-3-6-14)22-11-4-9-21-10-12-22/h1-3,5-8,13,18,21H,4,9-12H2 |
InChI Key |
WSKYMLTZFGKLOP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)C(C2=CC=CC=C2)C3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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